1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(3-Methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic piperazine derivative featuring two distinct substituents: a 3-methylthiophene-2-carbonyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The piperazine core serves as a flexible scaffold, enabling interactions with biological targets such as neurotransmitter receptors or enzymes. The 3-methylthiophene group introduces lipophilic and electron-rich properties, while the trifluoromethylpyridine moiety enhances metabolic stability and bioavailability through its electron-withdrawing effects .
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-11-4-9-24-14(11)15(23)22-7-5-21(6-8-22)13-3-2-12(10-20-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSXKHTZCYVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the methyl group is introduced at the 3-position using Friedel-Crafts alkylation.
Pyridine Ring Substitution: The trifluoromethyl group is introduced into the pyridine ring via nucleophilic substitution.
Piperazine Coupling: The piperazine moiety is coupled with the substituted pyridine ring through a nucleophilic aromatic substitution reaction.
Final Coupling: The thiophene and piperazine-pyridine intermediates are coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with related piperazine derivatives:
Notes:
- *Molecular weight calculated based on formula C₁₇H₁₅F₃N₃O₂S.
- Trifluoromethylpyridine derivatives (e.g., A23, NCT-502) are frequently used to optimize metabolic stability and target affinity .
- Thiophene-containing analogs (e.g., target compound) may exhibit enhanced lipophilicity compared to phenyl-substituted derivatives, influencing blood-brain barrier penetration .
Structural and Functional Insights :
Trifluoromethylpyridine vs. Phenyl Substituents: The 5-(trifluoromethyl)pyridin-2-yl group (common in NCT-502 and A23) confers stronger electron-withdrawing effects and resistance to oxidative metabolism compared to phenyl groups (e.g., 7k’s 2-(trifluoromethyl)phenyl) .
Biological Activity Trends :
- Piperazine-carbothioamides (e.g., NCT-502) show potent enzyme inhibition, likely due to sulfur’s nucleophilic reactivity .
- Arylpiperazines with extended alkyl chains (e.g., 7k) exhibit improved receptor selectivity, as seen in dopamine D3 ligands .
Synthetic Challenges :
- The target compound’s thiophene carbonyl group may require specialized coupling reagents (e.g., HOBt/TBTU) to avoid side reactions, similar to methods in .
- Yields for trifluoromethylpyridine-containing compounds vary widely (26% for NCT-502 vs. unrecorded yields for A23), reflecting the difficulty of introducing sterically hindered substituents .
Biological Activity
The compound 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three key components:
- 3-Methylthiophene-2-carbonyl : A thiophene derivative that may contribute to the compound's interaction with biological targets.
- Trifluoromethyl pyridine : Known for enhancing lipophilicity and potentially influencing receptor binding.
- Piperazine moiety : Commonly found in various pharmaceuticals, associated with diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives containing piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values ranging from 0.19 µM to 11.54 µM against lung and gastric cancer cell lines, indicating potent antitumor properties .
- Antimicrobial Properties : The presence of the thiophene ring and piperazine has been linked to antimicrobial activity. Compounds with similar structures have been reported to possess inhibitory effects against bacterial strains, although specific data on this compound is limited.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Evidence suggests that the compound can induce cell cycle arrest and apoptosis in cancer cells. This is likely mediated through pathways involving intrinsic and extrinsic apoptosis mechanisms .
- Receptor Interactions : The trifluoromethyl pyridine component may enhance binding affinity to various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.
Data Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 0.19 | |
| Antitumor | Hela (Cervical Cancer) | 0.41 | |
| Antitumor | SGC7901 (Gastric Cancer) | 5.24 | |
| Antimicrobial | Various Bacterial Strains | TBD | TBD |
Case Studies
- Antitumor Efficacy in Preclinical Models : In a study involving derivative compounds similar to the target molecule, significant antitumor activity was observed in vitro against human cancer cell lines. The study highlighted the importance of substituents on the piperazine ring for enhancing cytotoxicity .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the piperazine unit significantly affect the inhibitory activity on cancer cells. For instance, substituting different groups on the piperazine led to variations in potency, underscoring the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
